

# 2-(4-nitrophenyl)benzoic acid CAS number and identifiers

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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)benzoic acid

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# A Technical Guide to 2-(4-nitrophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **2-(4-nitrophenyl)benzoic acid**, a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. The document details its chemical identifiers, physicochemical properties, and key synthetic and derivatization methodologies. Particular focus is given to established synthetic routes such as the Ullmann condensation and Suzuki-Miyaura coupling, as well as the synthetically crucial reduction of its nitro group. This guide is intended to be a valuable resource for professionals engaged in chemical research and drug development.

# **Chemical Identifiers and Properties**

**2-(4-nitrophenyl)benzoic acid** is a bifunctional molecule featuring a biphenyl scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[1] The presence of both a carboxylic acid and a nitro group allows for a wide array of chemical modifications.

Table 1: Identifiers for 2-(4-nitrophenyl)benzoic acid



Identifier	Value	
CAS Number	18211-41-1[1]	
Molecular Formula	C13H9NO4[1]	
Molecular Weight	243.21 g/mol [1]	
IUPAC Name	2-(4-nitrophenyl)benzoic acid	
Synonyms	4'-Nitro[1,1'-biphenyl]-2-carboxylic acid, 2- carboxy-4'-nitro biphenyl	
InChI Key	IVKKQTQLZURECG-UHFFFAOYSA-N[1]	

Table 2: Physicochemical Properties of **2-(4-nitrophenyl)benzoic acid** and Related Compounds

Property	Value for 2-(4- nitrophenyl)benzoi c acid	Value for 2- Nitrobenzoic acid (CAS 552-16-9)	Value for 4- Nitrobenzoic acid (CAS 62-23-7)
Melting Point	Data not available	146-148 °C	237-240 °C
Boiling Point	Data not available	Data not available	Sublimes
Acidity (pKa)	Predicted data not available	Data not available	3.41 (in water)
Solubility	Data not available	Data not available	<0.1 g/100 mL in water at 26 °C

Note: Experimental physicochemical data for **2-(4-nitrophenyl)benzoic acid** is not readily available in the public domain. Data for isomeric nitrobenzoic acids are provided for reference.

# **Experimental Protocols**

The synthesis of **2-(4-nitrophenyl)benzoic acid** can be approached through several established cross-coupling methodologies. Below are generalized protocols for the Ullmann



condensation and Suzuki-Miyaura coupling, which are common methods for forming the biaryl C-C bond central to this molecule's structure.

#### **Synthesis via Ullmann Condensation**

The Ullmann reaction is a classical method for creating biaryl compounds through the coppercatalyzed coupling of aryl halides.[1]

- Reaction Principle: A 2-halobenzoic acid derivative is coupled with a nitro-substituted aryl halide in the presence of a copper catalyst at elevated temperatures.
- Starting Materials:
  - 2-Bromobenzoic acid or 2-Iodobenzoic acid
  - 1-Bromo-4-nitrobenzene or 1-lodo-4-nitrobenzene
  - Copper powder or a copper(I) salt (e.g., Cul)
  - A high-boiling polar solvent (e.g., DMF, NMP, or nitrobenzene)
  - A base (e.g., K₂CO₃ or KOH)
- · Generalized Procedure:
  - To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add the 2halobenzoic acid, the nitro-substituted aryl halide, and the base.
  - Add the copper catalyst to the mixture.
  - Add the solvent and heat the mixture to a high temperature (typically >180 °C) with vigorous stirring for several hours.
  - Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture and pour it into acidified water to precipitate the crude product.



 Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

#### Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.

- Reaction Principle: This method would involve the coupling of a boronic acid derivative of either the benzoic acid or the nitrobenzene moiety with a halide of the other.
- Starting Materials:
  - (2-Carboxyphenyl)boronic acid and 1-bromo-4-nitrobenzene OR 2-Bromobenzoic acid and (4-nitrophenyl)boronic acid
  - A palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(OAc)<sub>2</sub> with a phosphine ligand)
  - A base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, or Cs<sub>2</sub>CO<sub>3</sub>)
  - A solvent system (e.g., toluene/water, dioxane/water, or DMF)
- Generalized Procedure:
  - In a reaction flask, dissolve the boronic acid derivative and the aryl halide in the chosen solvent system.
  - Add the base to the mixture.
  - Purge the mixture with an inert gas (e.g., argon or nitrogen).
  - Add the palladium catalyst and ligand (if separate).
  - Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere for several hours, monitoring by TLC.
  - After completion, cool the mixture and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).



- Combine the organic layers, dry over anhydrous sulfate (e.g., Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

### **Reduction of the Nitro Group**

A common and synthetically useful transformation of **2-(4-nitrophenyl)benzoic acid** is the reduction of the nitro group to an amino group, yielding 2-(4-aminophenyl)benzoic acid.[1]

- Reaction Principle: The nitro group is reduced to a primary amine using a suitable reducing agent.
- Reagents:
  - 2-(4-nitrophenyl)benzoic acid
  - Reducing agent:
    - Catalytic hydrogenation: H<sub>2</sub> gas with Pd/C catalyst[1]
    - Chemical reduction: SnCl₂ in the presence of a strong acid (e.g., HCl), or Fe powder in an acidic medium (e.g., acetic acid).[1]
  - Solvent (e.g., ethanol, methanol, or ethyl acetate for catalytic hydrogenation; acidic aqueous solution for chemical reduction)
- Generalized Procedure (Catalytic Hydrogenation):
  - Dissolve 2-(4-nitrophenyl)benzoic acid in a suitable solvent in a hydrogenation vessel.
  - Add a catalytic amount of palladium on carbon (Pd/C).
  - Pressurize the vessel with hydrogen gas.
  - Stir the mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
  - Filter the mixture through celite to remove the catalyst.



- Evaporate the solvent to obtain the crude 2-(4-aminophenyl)benzoic acid.
- Purify by recrystallization if necessary.

## **Spectroscopic Data (Reference)**

While specific spectroscopic data for **2-(4-nitrophenyl)benzoic acid** is not readily available, data for related compounds can provide an indication of expected spectral features.

- ¹H NMR: In the ¹H NMR spectrum of a related compound, 4-phenyl-2-nitrobenzoic acid, distinct signals for the aromatic protons are observed in DMSO-d<sub>6</sub>. For 2-(4-nitrophenyl)benzoic acid, one would expect a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm).
- $^{13}$ C NMR: The  $^{13}$ C NMR spectrum would show signals for the carboxyl carbon (around  $\delta$  165-175 ppm) and multiple signals in the aromatic region ( $\delta$  120-150 ppm).
- IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the carboxylic acid and nitro functional groups. A broad O-H stretching band would be expected around 2500-3300 cm<sup>-1</sup>, a C=O stretching band around 1700 cm<sup>-1</sup>, and asymmetric and symmetric N-O stretching bands for the nitro group around 1520 cm<sup>-1</sup> and 1340 cm<sup>-1</sup>, respectively.

### **Mandatory Visualizations**

// Nodes for Reactants r1 [label="2-Bromobenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; r2 [label="(4-nitrophenyl)boronic acid", fillcolor="#F1F3F4", fontcolor="#202124"];

// Node for the central process process [label="Suzuki-Miyaura\nCoupling", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Node for the Product p1 [label="**2-(4-nitrophenyl)benzoic acid**", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for Catalysts and Reagents cat [label="Pd Catalyst\n(e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Base\n(e.g., K<sub>2</sub>CO<sub>3</sub>)",



shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent [label="Solvent\n(e.g., Toluene/H<sub>2</sub>O)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges r1 -> process; r2 -> process; cat -> process; base -> process; solvent -> process; process -> p1; } .dot Caption: Proposed Suzuki-Miyaura synthesis of **2-(4-nitrophenyl)benzoic** acid.

// Nodes start [label="**2-(4-nitrophenyl)benzoic acid**", fillcolor="#F1F3F4", fontcolor="#202124"]; process [label="Reduction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2-(4-aminophenyl)benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="H2 / Pd/C", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent2 [label="SnCl2 / HCl", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent3 [label="Fe / Acetic Acid", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent label [label="Reducing Agent", shape=plaintext, fontcolor="#5F6368"];

// Edges start -> process; process -> product; reagent1 -> process; reagent2 -> process;
reagent3 -> process;

// Invisible edges for alignment {rank=same; reagent1; reagent2; reagent3; reagent\_label} reagent\_label -> reagent1 [style=invis]; reagent\_label -> reagent2 [style=invis]; reagent\_label -> reagent3 [style=invis]; } .dot Caption: Workflow for the reduction of **2-(4-nitrophenyl)benzoic acid**.

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#### References

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